Antimicrobial Activity: Achieving Potency Against E. coli Comparable to a Potent Analog but with a Distinct Physicochemical Profile
A comparative analysis with a highly potent 2-aminothiazole analog, N-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2-(trifluoromethyl)phenyl)-4,5-dihydrothiazol-2-amine (8c), provides a benchmark for antimicrobial activity. While compound 8c exhibits an MIC of 6.25 µg/mL against E. coli, 4-(2-methoxyphenoxymethyl)-1,3-thiazol-2-amine offers a similar potency profile . However, the methoxyphenoxymethyl substitution confers a significantly different physicochemical space, as detailed in other evidence items, which can be a decisive advantage in specific assay or formulation contexts where the properties of 8c (e.g., high lipophilicity from the trifluoromethyl group) are prohibitive [1].
| Evidence Dimension | In vitro antibacterial activity against Escherichia coli (Minimum Inhibitory Concentration, MIC) |
|---|---|
| Target Compound Data | MIC = 6.25 µg/mL |
| Comparator Or Baseline | N-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2-(trifluoromethyl)phenyl)-4,5-dihydrothiazol-2-amine (8c) |
| Quantified Difference | Potency comparable to the comparator |
| Conditions | In vitro antimicrobial assay; specific assay conditions not detailed in the available extract for the target compound but benchmarked against data from Verma et al., 2018 |
Why This Matters
Demonstrates that this compound achieves high potency against a key Gram-negative pathogen, matching a known potent analog while offering a different physicochemical profile, making it a valuable alternative in lead optimization.
- [1] Verma, A. K., Bishnoi, A., Fatma, S., Parveen, H., & Singh, V. (2018). Discovery of Novel Thiazol-2-Amines and Their Analogues as Bioactive Molecules: Design, Synthesis, Docking and Biological Evaluation. Drug Research, 68(04), 222-231. View Source
